Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. The structure includes a cyclopropyl group at position 3, a difluoromethyl substituent at position 4, and an ethyl acetate moiety linked via an acetoxy group at position 1.
Synthetic routes for related pyrazolo[3,4-b]pyridin-6-ones often employ ionic liquids such as [bmim][BF4] and reagents like ethyl cyanoacetate, as demonstrated in the preparation of structurally analogous compounds . Elemental analysis for this class of molecules is typically performed using instruments like the EA-1110, ensuring purity and structural validation .
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-oxo-7H-pyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3/c1-2-22-10(21)6-19-14-11(12(18-19)7-3-4-7)8(13(15)16)5-9(20)17-14/h5,7,13H,2-4,6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVRLTNNSYCHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=O)N2)C(F)F)C(=N1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolopyridine Core: The initial step involves the formation of the pyrazolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a hydrazine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Difluoromethylation: The difluoromethyl group can be introduced using a difluoromethylating reagent, such as difluoromethyl iodide, under basic conditions.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Industrial Applications: It may find use in the synthesis of other complex organic molecules and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to three classes of analogs (Table 1):
Pyrazolo[3,4-b]pyridine derivatives (e.g., 4-aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) .
Pyrrolo-triazolo-pyrazine derivatives (e.g., 1-[(1S,2R,4S)-4-(2,2-Difluoro-ethoxy)-2-ethyl-cyclopentyl]-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl) .
Cyclopentyl-linked analogs (e.g., (2-Cyclopropyl-ethyl)-[(1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclo-...) .
Table 1: Key Structural and Inferred Property Comparisons
*Estimated based on substituent contributions.
Key Findings
Substituent Effects: The difluoromethyl group in the target compound enhances lipophilicity (vs. non-fluorinated analogs) and resists oxidative metabolism, improving pharmacokinetic profiles . The ethyl acetate moiety may act as a prodrug, masking a carboxylic acid to improve oral bioavailability, unlike the polar cyano group in carbonitrile derivatives .
Core Structure Impact :
- The pyrazolo[3,4-b]pyridine core offers a smaller molecular footprint than pyrrolo-triazolo-pyrazine systems, favoring solubility and membrane permeability .
- Pyrrolo-triazolo-pyrazine derivatives exhibit higher molecular complexity, which may improve target selectivity but reduce synthetic accessibility .
Synthetic Considerations :
- The use of ionic liquids ([bmim][BF4]) in synthesizing pyrazolo[3,4-b]pyridin-6-ones suggests eco-friendly advantages over traditional solvents used for pyrrolo-triazolo-pyrazines .
Biological Activity
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, with the CAS number 1018052-85-1, is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C14H15F2N3O3, and it has a molecular weight of approximately 299.29 g/mol. This compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for various therapeutic applications.
Structural Characteristics
The compound features a bicyclic structure with significant substituents that contribute to its biological activity:
- Cyclopropyl Group : This moiety may enhance binding interactions with biological targets.
- Difluoromethyl Group : The presence of this group suggests potential for hydrogen-bonding interactions, which can influence the compound's pharmacodynamics.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:
- Inhibition of Kinases : Compounds in the pyrazolo[3,4-b]pyridine class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, suggesting that this compound may exhibit similar inhibitory effects .
- Anticancer Activity : Research indicates that pyrazolo[3,4-b]pyridines possess significant antiproliferative effects against various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : Some studies suggest that derivatives of pyrazolo[3,4-b]pyridine can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully characterized; however, its structural attributes indicate it may possess favorable absorption and distribution characteristics due to its moderate lipophilicity.
Case Studies and Research Findings
Several studies have focused on the biological implications of pyrazolo[3,4-b]pyridines:
Future Directions
Research into this compound should continue to explore:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize its pharmacological properties through chemical modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
